molecular formula C18H17FN2O2 B2375914 N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide CAS No. 1203286-67-2

N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide

Cat. No. B2375914
M. Wt: 312.344
InChI Key: QRHZPEAUVHXELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide” is a complex organic compound. It contains a cyclobutane ring, which is a type of cycloalkane, and also features an amide group, which is a common feature in many bioactive molecules .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving carboxylic acids and amines . For instance, substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates were prepared by reacting substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates .


Molecular Structure Analysis

The molecular structure of this compound would likely be analyzed using techniques such as 1H and 13C-NMR spectroscopy . These techniques are commonly used to determine the structure of organic compounds.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as amidation . Amidation reactions are a key part of organic and medicinal chemistry, often used in the synthesis of peptides, lactams, and bioactive products .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using a variety of techniques. For example, the polarity and reactivity of the compound could be assessed using techniques such as infrared spectroscopy .

Scientific Research Applications

Crystal Structure Analysis

Crystal structure analysis of similar compounds has been conducted to understand their structural characteristics and potential for developing materials or pharmaceuticals with specific properties. For instance, the crystal structures of three N-[2-(trifluoromethyl)phenyl]benzamides were reported, illustrating the influence of different halogen substitutions on the dihedral angles between benzene rings, which could be relevant for the design of new compounds with tailored electronic and steric properties (Suchetan et al., 2016).

Radiopharmaceutical Development

In the development of radiopharmaceuticals, arylpropylsulphonamides, including fluorobenzamide derivatives, have been explored as α-amino-3-hydroxy-5-methyl-4-isoxazolpropionic acid (AMPA) receptor ligands for potential use in cerebral imaging with positron emission tomography (PET) (Kronenberg et al., 2007).

Antimicrobial and Insecticidal Applications

Studies have investigated the behavioral responses and repellent activity of synthesized aromatic amides against Aedes aegypti mosquitoes. These findings are significant for developing new repellents and controlling vector-borne diseases (Garud et al., 2011).

Antidiabetic Drug Analysis

The structural analysis of glibenclamide, an important antidiabetic drug, in solution and solid state contributes to understanding its stability and pharmacological efficacy, which can aid in the design of more effective antidiabetic medications (Sanz et al., 2012).

Synthesis of Antimicrobial Compounds

Research on the synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial activity against various pathogens, highlighting the potential of these compounds in developing new antimicrobial agents (Desai et al., 2013).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. Material Safety Data Sheets (MSDS) provide information on handling, storage, and hazards associated with a compound .

Future Directions

The future directions for a compound like this would depend on its intended use. For example, if it’s a potential drug, future research might focus on optimizing its synthesis, improving its efficacy, reducing side effects, or exploring new therapeutic applications .

properties

IUPAC Name

N-[2-(cyclobutanecarbonylamino)phenyl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c19-14-9-2-1-8-13(14)18(23)21-16-11-4-3-10-15(16)20-17(22)12-6-5-7-12/h1-4,8-12H,5-7H2,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHZPEAUVHXELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide

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